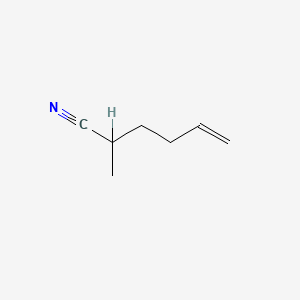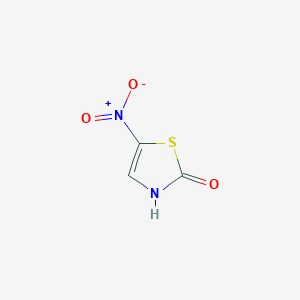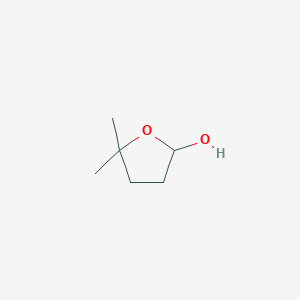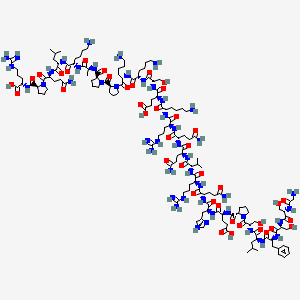
Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate
Overview
Description
“Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate” is a chemical compound. Based on its name, it likely contains a benzoate group, which is a common moiety in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, propargyl-containing compounds have been synthesized for various purposes, including their wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles . They have also been reported as valuable precursors for the synthesis of heterocycles .Scientific Research Applications
Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives have been synthesized and their photophysical properties studied. These compounds exhibit unique luminescence properties, with methoxy and cyano groups influencing the quantum yield and spectral features. This research is significant for understanding the luminescence properties of such compounds in various solvents (Kim et al., 2021).
Antiproliferative Activity
Research on neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq. has identified compounds with significant antiproliferative activity. One such compound, methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, was found to inhibit cancer cell growth, suggesting potential applications in cancer treatment (Ma et al., 2017).
High-Performance Polymer Synthesis
A novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2- yl)benzoate (MHDIB), has been synthesized for the preparation of a new AB-type monomer for high-performance polymers. This development is important for the synthesis of polymers modified by orderly hydroxy groups (Qinglon, 2014).
Corrosion Inhibition
Studies have been conducted on the synthesis of compounds with potential applications in corrosion inhibition of mild steel in acidic environments. For instance, methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its derivatives were synthesized and found to be effective corrosion inhibitors in acidic media (Arrousse et al., 2021).
Stereoselective Synthesis
Research has been conducted on the stereoselective synthesis of various benzoate derivatives, including X-ray crystallography of certain compounds. This is significant for understanding the stereochemical aspects of these molecules (Collins et al., 1994).
Future Directions
properties
IUPAC Name |
methyl 2-hydroxy-5-methyl-3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-9-6-8(2)7-10(11(9)13)12(14)15-3/h4,6-7,13H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRZTEWSFJXJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617748 | |
| Record name | Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate | |
CAS RN |
31456-96-9 | |
| Record name | Methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-hydroxy-5-methyl-3-(prop-2-en-1-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylphenoxy)-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B1654991.png)











![N-{5-carbamimidamido-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide](/img/structure/B1655013.png)
